Imidazole-1-acetic acid, 5-methyl-2-nitro-
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Overview
Description
Imidazole-1-acetic acid, 5-methyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-acetic acid, 5-methyl-2-nitro- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions under different conditions. These methods optimize synthetic efficiency and include the use of catalysts and diverse conditions . The Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods are some of the well-known approaches for synthesizing substituted imidazoles .
Chemical Reactions Analysis
Types of Reactions: Imidazole-1-acetic acid, 5-methyl-2-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitro group and the imidazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization, aryl halides for substitution, and various oxidizing and reducing agents . The reaction conditions are typically mild, allowing for the preservation of sensitive functional groups .
Major Products Formed: The major products formed from these reactions include disubstituted imidazoles and other derivatives with functional groups at specific positions on the imidazole ring .
Scientific Research Applications
Imidazole-1-acetic acid, 5-methyl-2-nitro- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, it is used in the development of functional materials and catalysts .
Mechanism of Action
The mechanism of action of imidazole-1-acetic acid, 5-methyl-2-nitro- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other nitroimidazole derivatives such as metronidazole and tinidazole . These compounds share structural similarities but differ in their specific functional groups and applications.
Uniqueness: Imidazole-1-acetic acid, 5-methyl-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Properties
CAS No. |
23571-51-9 |
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Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O4/c1-4-2-7-6(9(12)13)8(4)3-5(10)11/h2H,3H2,1H3,(H,10,11) |
InChI Key |
XTWAAJAXJLPIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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